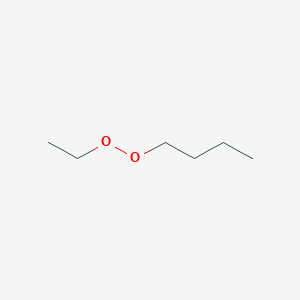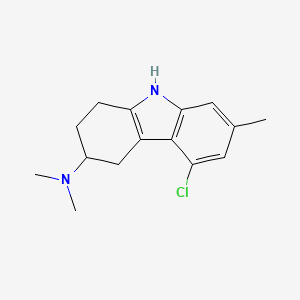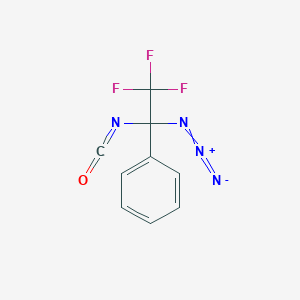![molecular formula C12H10N2 B14621503 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- CAS No. 58457-39-9](/img/structure/B14621503.png)
1H-Pyrrolo[3,2-h]quinoline, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-h]quinoline, 2-methyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound features a fused ring system consisting of a pyrrole ring and a quinoline ring, with a methyl group attached at the second position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with 2-methylpyrrole-3-carboxaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Another method involves the use of Friedländer condensation, where 2-aminobenzophenone reacts with a suitable aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[3,2-h]quinoline, 2-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoline scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: Functionalized pyrroloquinoline derivatives with halogen, nitro, or other substituents.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[3,2-h]quinoline, 2-methyl- can be compared with other similar compounds to highlight its uniqueness:
1H-Pyrrolo[3,2-h]quinoline: Lacks the methyl group at the second position, which can influence its chemical reactivity and biological activity.
2,3-Dimethyl-1H-Pyrrolo[3,2-h]quinoline: Contains an additional methyl group at the third position, leading to different steric and electronic effects.
1H-Pyrazolo[3,4-b]quinoline: Features a pyrazole ring instead of a pyrrole ring, resulting in distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
58457-39-9 |
|---|---|
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-methyl-1H-pyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C12H10N2/c1-8-7-10-5-4-9-3-2-6-13-11(9)12(10)14-8/h2-7,14H,1H3 |
InChI-Schlüssel |
KFYPHALDDOOZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)




![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)


![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)

